

OGT 2115 & Cytochrome P450 Interaction: A Technical Resource

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Compound of Interest		
Compound Name:	OGT 2115	
Cat. No.:	B609723	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the interaction between the heparanase inhibitor **OGT 2115** and cytochrome P450 (CYP) isoenzymes.

Frequently Asked Questions (FAQs)

Q1: Does OGT 2115 inhibit cytochrome P450 isoenzymes?

A1: Based on available preclinical data, **OGT 2115** does not exhibit major inhibitory effects on human cytochrome P450 isoenzymes. The half-maximal inhibitory concentration (IC50) values are reported to be greater than 30 μ M, suggesting a low potential for clinically significant drugdrug interactions mediated by CYP inhibition.[1]

Q2: Which specific CYP isoenzymes have been tested with **OGT 2115**?

A2: While studies indicate a lack of significant inhibition, the publicly available literature does not specify which individual CYP450 isoenzymes were included in the screening panel. Standard practice in early drug development involves testing against a panel of the most clinically relevant isoforms, such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Q3: What is the potential for **OGT 2115** to cause drug-drug interactions?



A3: The high IC50 value (>30 μM) for CYP inhibition suggests that at therapeutic concentrations, **OGT 2115** is unlikely to inhibit the metabolism of co-administered drugs that are substrates of major CYP enzymes.[1] However, it is always recommended to carefully consider the pharmacokinetic profiles of any co-administered drugs.

Q4: Has OGT 2115 been evaluated as an inducer of cytochrome P450 enzymes?

A4: There is currently no publicly available information to suggest that **OGT 2115** is an inducer of cytochrome P450 enzymes.

Troubleshooting Guide

This guide addresses potential issues that may arise during in vitro experiments evaluating the interaction of **OGT 2115** with CYP isoenzymes.



Issue	Possible Cause	Recommended Action
Unexpected CYP Inhibition Observed	1. Contamination of OGT 2115 sample. 2. Incorrect concentration of OGT 2115 used. 3. Issues with the experimental assay (e.g., substrate or microsome viability).	1. Verify the purity of the OGT 2115 sample. 2. Confirm the accuracy of stock solution and final assay concentrations. 3. Run appropriate positive and negative controls to validate the assay performance.
High Variability in IC50 Values	 Inconsistent incubation times. Poor solubility of OGT 2115 in the assay buffer. Pipetting errors. 	1. Ensure precise and consistent timing for all incubation steps. 2. Check the solubility of OGT 2115 in the final assay medium. The use of a suitable solvent and ensuring it is below the recommended final concentration is critical. 3. Calibrate pipettes and use proper pipetting techniques.
No Inhibition Detected, Even with Positive Control	Inactive positive control inhibitor. 2. Degraded NADPH or other cofactors. 3. Inactive human liver microsomes.	 Use a fresh, validated batch of the positive control inhibitor. Prepare fresh cofactor solutions for each experiment. Use a new lot of human liver microsomes and verify their activity with a known substrate.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of **OGT 2115** with cytochrome P450 isoenzymes.

Compound	CYP Isoenzyme Panel	IC50 (μM)	Reference
OGT 2115	Not Specified	> 30	[1]



Note: The specific isoenzymes tested were not detailed in the cited literature.

Experimental Protocols In Vitro Cytochrome P450 Inhibition Assay using Human Liver Microsomes

This protocol provides a general methodology for assessing the inhibitory potential of a test compound, such as **OGT 2115**, on major CYP isoenzymes.

- 1. Materials:
- Test compound (OGT 2115)
- Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Specific CYP isoenzyme probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
- · Positive control inhibitors for each isoenzyme
- Phosphate buffer (pH 7.4)
- Acetonitrile or other suitable organic solvent for quenching the reaction
- 96-well plates
- Incubator
- LC-MS/MS system
- 2. Methods:
- Preparation of Reagents:



- Prepare stock solutions of **OGT 2115**, probe substrates, and positive controls in a suitable solvent (e.g., DMSO).
- Prepare working solutions by diluting the stock solutions in phosphate buffer.
- Prepare the NADPH regenerating system.

Incubation:

- In a 96-well plate, add the human liver microsomes, phosphate buffer, and a range of concentrations of OGT 2115 or the positive control.
- Pre-incubate the mixture at 37°C for a short period.
- Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.
- Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
- Reaction Termination and Sample Preparation:
 - Stop the reaction by adding a cold quenching solution (e.g., acetonitrile).
 - Centrifuge the plate to pellet the protein.
 - Transfer the supernatant for analysis.
- LC-MS/MS Analysis:
 - Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate the percentage of inhibition of metabolite formation at each concentration of
 OGT 2115 compared to the vehicle control.
 - Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

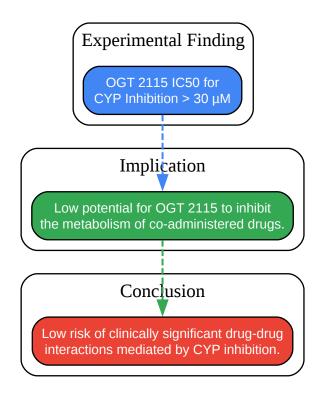


Visualizations



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Caption: Workflow for an in vitro CYP450 inhibition assay.



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Caption: Logical flow from experimental data to clinical implication.

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References

- 1. Heparanase: a target for drug discovery in cancer and inflammation PMC [pmc.ncbi.nlm.nih.gov]
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